![molecular formula C18H20O B1360608 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone CAS No. 898794-78-0](/img/structure/B1360608.png)
3-(2,5-Dimethylphenyl)-4'-methylpropiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Dimethylphenyl)-4'-methylpropiophenone, also known as MMPP, is a synthetic aromatic ketone used in a variety of scientific applications. It is a white, crystalline solid with a molecular weight of 250.3 g/mol, and is soluble in ethanol, ether and chloroform. MMPP is an important intermediate in the synthesis of various organic compounds, and has been used in a variety of scientific research applications due to its unique properties. In
Scientific Research Applications
C-C Bond Activation : A study by Baksi et al. (2007) demonstrated that upon reaction with [Rh(PPh3)3Cl], the azo ligand undergoes rhodium-assisted C–C bond activation at one ortho position of the 2′,6′-dimethylphenyl fragment, leading to the elimination of the methyl group from that position. This research highlights the potential of certain chemical compounds, including those similar to 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone, in facilitating C-C bond activation.
Reactions with Phenols and Aryl Halides : Research by Chandrasekhar et al. (1977) described the reactions of 3-dimethylamino-2,2-dimethyl-2H-azirine with phenols and aryl halides. This study provides insight into the chemical behavior of compounds structurally related to this compound when interacting with other organic substances.
Multiple Arylation via C-C and C-H Bond Cleavages : Wakui et al. (2004) observed that 2-Hydroxy-2-methylpropiophenone undergoes a unique multiple arylation process via C-C and C-H bond cleavages when treated with aryl bromides in the presence of a palladium catalyst. This study suggests potential applications in organic synthesis involving compounds similar to this compound.
Allosteric Modifiers of Hemoglobin : A study by Randad et al. (1991) focused on synthesizing and testing various compounds, including those structurally similar to this compound, as potential allosteric modifiers of hemoglobin. These compounds could have applications in clinical or biological areas that require a reversal of depleted oxygen supply.
Photorelease of HCl from o-methylphenacyl chloride : Pelliccioli et al. (2001) studied the photorelease of HCl from 2,5-dimethylphenacyl chloride, a compound related to this compound, by nanosecond laser flash photolysis. This study contributes to our understanding of the photochemical properties of these compounds.
Mechanism of Action
Target of Action
Similar compounds have been known to target certain receptors or enzymes in the body .
Mode of Action
It’s worth noting that similar compounds often interact with their targets by binding to the active site, thereby modulating the target’s activity .
Biochemical Pathways
It’s worth noting that similar compounds have been involved in the suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The solubility of a similar compound, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[45]dec-3-en-2-one, in various solvents has been studied . This information could potentially impact the bioavailability of the compound.
Result of Action
Similar compounds have been known to cause changes at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(2,5-Dimethylphenyl)-4’-methylpropiophenone. For instance, the solubility of similar compounds has been found to vary with temperature . Additionally, precautions should be taken to prevent the compound from entering drains, indicating potential environmental stability concerns .
properties
IUPAC Name |
3-(2,5-dimethylphenyl)-1-(4-methylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O/c1-13-5-8-16(9-6-13)18(19)11-10-17-12-14(2)4-7-15(17)3/h4-9,12H,10-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMSBCXGECUROR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC2=C(C=CC(=C2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644719 |
Source
|
Record name | 3-(2,5-Dimethylphenyl)-1-(4-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898794-78-0 |
Source
|
Record name | 3-(2,5-Dimethylphenyl)-1-(4-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.